molecular formula C17H15N3O B2998207 N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 176693-63-3

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No. B2998207
CAS RN: 176693-63-3
M. Wt: 277.327
InChI Key: UCAMZCQRXFHFFJ-UHFFFAOYSA-N
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Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide” is a chemical compound that contains a benzimidazole core structure . Benzimidazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .

Scientific Research Applications

PARP Inhibition for Cancer Therapy

A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), exhibit exceptional potency against PARP-1 enzyme and demonstrate significant in vivo efficacy in cancer models, highlighting their potential in cancer therapy (Penning et al., 2010).

Fluorescent Materials for Photophysical Studies

Novel 2-substituted benzimidazole derivatives have been synthesized and their photophysical properties explored. These compounds exhibit excited-state intramolecular proton transfer (ESIPT) pathway characteristics, showing single absorption and dual emission features. Such materials are valuable for developing new fluorescent probes and materials (Padalkar & Tathe, 2011).

Antimicrobial Activity

N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized through Mannich reaction have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Certain derivatives showed promising activity, suggesting the potential of benzimidazole derivatives in developing new antimicrobial agents (Sethi et al., 2016).

Anticancer Evaluation

Compounds derived from benzimidazole, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, have been synthesized and tested for their anticancer properties. Certain derivatives showed moderate to high activity against various cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Future Directions

The development of new benzimidazole derivatives with improved properties is an active area of research . Future work could involve the synthesis and characterization of “N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide”, as well as studies of its biological activity and potential applications.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(11-9-10-11)20-13-6-2-1-5-12(13)16-18-14-7-3-4-8-15(14)19-16/h1-8,11H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAMZCQRXFHFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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